molecular formula C14H10N4O3S B2851860 4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE CAS No. 604740-22-9

4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE

Cat. No.: B2851860
CAS No.: 604740-22-9
M. Wt: 314.32
InChI Key: YMGCZTQTGNNWIG-UHFFFAOYSA-N
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Description

4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often involve the use of solvents like ethanol and the presence of a base such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme . This inhibition can lead to the suppression of specific biological pathways, contributing to its therapeutic effects .

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-18(20)12-3-1-2-10(8-12)9-22-14-17-16-13(21-14)11-4-6-15-7-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGCZTQTGNNWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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